5-fluoro-1H-benzo[d]imidazole

Catalog No.
S706572
CAS No.
1977-72-6
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-1H-benzo[d]imidazole

CAS Number

1977-72-6

Product Name

5-fluoro-1H-benzo[d]imidazole

IUPAC Name

6-fluoro-1H-benzimidazole

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)

InChI Key

ZDSUKNAKOLBIPX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)NC=N2

Canonical SMILES

C1=CC2=C(C=C1F)NC=N2

Synthesis and Characterization:

5-Fluoro-1H-benzo[d]imidazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the reaction of various starting materials such as 2-fluorophenylenediamine and formic acid. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, allowing confirmation of its structure and purity. [, ]

Potential Applications:

Research suggests that 5-fluoro-1H-benzo[d]imidazole possesses various properties that make it a promising candidate for different scientific applications:

  • Medicinal Chemistry

    Due to the presence of the fluorine atom and the imidazole ring, 5-fluoro-1H-benzo[d]imidazole exhibits interesting biological activities. Studies have explored its potential as an anticonvulsant, antifungal, and anti-inflammatory agent. [, ] However, further research is necessary to fully understand its efficacy and safety in these contexts.

  • Material Science

    The unique properties of 5-fluoro-1H-benzo[d]imidazole, such as its thermal stability and potential for functionalization, make it a potential candidate for the development of novel materials. Research has investigated its use in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity.

  • Organic Chemistry

    -fluoro-1H-benzo[d]imidazole can act as a versatile building block in organic synthesis. Its reactivity allows it to participate in various reactions, enabling the construction of more complex molecules with diverse functionalities.

Ongoing Research:

While initial research has explored the potential of 5-fluoro-1H-benzo[d]imidazole in various scientific fields, further investigation is necessary. This includes:

  • Understanding the mechanisms of action

    More research is needed to elucidate the specific mechanisms by which 5-fluoro-1H-benzo[d]imidazole exerts its potential biological activities.

  • Optimizing its properties

    Tailoring the structure of 5-fluoro-1H-benzo[d]imidazole through modifications can potentially improve its efficacy and selectivity for specific applications.

  • Exploring new applications

    Ongoing research can explore the potential of 5-fluoro-1H-benzo[d]imidazole in various other scientific disciplines beyond those currently investigated.

5-Fluoro-1H-benzo[d]imidazole is an organic compound characterized by the molecular formula C7H5FN2C_7H_5FN_2. This compound features a fused imidazole ring and a fluorine atom attached to the benzene component, imparting unique chemical properties. The structure consists of a five-membered heterocyclic imidazole ring fused to a benzene ring, making it a member of the benzoimidazole class. The presence of fluorine enhances its lipophilicity and biological activity, which is crucial in medicinal chemistry.

Typical of imidazole derivatives. These include:

  • Electrophilic Substitution: The fluorine atom can influence the reactivity of the aromatic system, facilitating electrophilic substitution reactions.
  • Nucleophilic Attack: The nitrogen atoms in the imidazole ring can act as nucleophiles in reactions with electrophiles.
  • Deprotonation: Under basic conditions, the compound can lose a proton from the imidazole nitrogen, leading to the formation of an anionic species.

These reactions are essential for synthesizing more complex derivatives and exploring their pharmacological properties.

5-Fluoro-1H-benzo[d]imidazole exhibits significant biological activities, particularly in pharmacology. Research indicates that it possesses:

  • Antimicrobial Properties: Studies have shown that derivatives of benzoimidazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity: Some derivatives have been evaluated for their potential as anticancer agents, demonstrating cytotoxic effects on cancer cell lines .
  • Inhibition of Enzymatic Activity: It has been reported that 5-fluoro-1H-benzo[d]imidazole and its derivatives can inhibit specific kinases involved in cancer progression, such as MEK and RAF .

The synthesis of 5-fluoro-1H-benzo[d]imidazole can be achieved through several methods:

  • Debus-Radziszewski Reaction: This method involves the reaction of o-phenylenediamine with fluorinated aldehydes or ketones under acidic conditions.
  • Fluorination of Benzoimidazoles: Existing benzoimidazole compounds can be fluorinated using reagents such as N-fluorobenzenesulfonimide to introduce the fluorine atom at the desired position.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 5-fluoro-1H-benzo[d]imidazole through condensation reactions followed by fluorination.

These methods allow for the efficient production of this compound for further study.

5-Fluoro-1H-benzo[d]imidazole finds applications in various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing novel drugs targeting cancer and infectious diseases due to its biological activity.
  • Material Science: Its unique chemical properties make it suitable for use in developing advanced materials with specific electronic or optical characteristics.
  • Chemical Probes: It can be used in biochemical assays to study enzyme activities or cellular processes due to its ability to interact with biological molecules.

Interaction studies involving 5-fluoro-1H-benzo[d]imidazole focus on its binding affinity with various biological targets. Research has indicated:

  • Protein Kinase Inhibition: The compound shows potential as an inhibitor for specific kinases involved in signaling pathways related to cell proliferation and survival.
  • Molecular Docking Studies: Computational studies have been conducted to predict how 5-fluoro-1H-benzo[d]imidazole interacts with target proteins, aiding in drug design efforts.

These studies are crucial for understanding how modifications to the structure can enhance efficacy and selectivity.

Similar Compounds

Several compounds share structural similarities with 5-fluoro-1H-benzo[d]imidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1H-benzimidazoleBenzimidazoleLacks fluorine; serves as a parent structure
2-Fluoro-1H-benzimidazoleFluorinated benzimidazoleDifferent position of fluorine affecting reactivity
4-FluoroquinolineFluorinated quinolineContains a different heterocyclic structure
2-Amino-1H-benzimidazoleAmino-substituted benzimidazoleExhibits different biological activities due to amino group

The unique incorporation of fluorine in 5-fluoro-1H-benzo[d]imidazole enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

1.9

Other CAS

1977-72-6

Wikipedia

5-Fluorobenzimidazole

Dates

Last modified: 08-15-2023

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